

physicochemical properties of 2-[(Diphenylmethyl)thio]acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(Diphenylmethyl)thio]acetamide

Cat. No.: B130414

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-[(Diphenylmethyl)thio]acetamide**

Introduction

2-[(Diphenylmethyl)thio]acetamide, also known by synonyms such as 2-benzhydrylsulfanylacetamide and Modafinil Related Compound C, is a key pharmaceutical intermediate.^{[1][2][3][4][5][6]} Its primary significance lies in its role as a direct precursor in the synthesis of Modafinil, a central nervous system stimulant used for treating sleep disorders like narcolepsy.^{[1][2][3][4]} Understanding the physicochemical properties of this compound is crucial for optimizing its synthesis, purification, and handling in drug development and manufacturing processes. This guide provides a comprehensive overview of its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its relationship to the pharmacological activity of its successor compound, Modafinil.

Chemical Identity and Structure

2-[(Diphenylmethyl)thio]acetamide is an organosulfur compound characterized by a diphenylmethyl (benzhydryl) group attached to an acetamide moiety via a thioether linkage.

Identifier	Value
CAS Number	68524-30-1 [1] [2] [3] [4] [7]
Molecular Formula	C ₁₅ H ₁₅ NOS [1] [2] [3] [4] [7] [8]
Molecular Weight	257.35 g/mol [2] [3] [4] [9]
IUPAC Name	2-(benzhydrylthio)acetamide [2] [8]
Synonyms	Deoxy Modafinil, 2-benzhydrylsulfanylacetamide, Diphenylmethyl Thioacetamide [1] [4] [5]

Physicochemical Properties

The properties of **2-[(Diphenylmethyl)thio]acetamide** are summarized below. These characteristics highlight its nature as a stable, solid compound under standard conditions.

Physical Properties

Property	Value	Source
Appearance	White to off-white solid/powder [1] [2] [4]	Visual Inspection
Melting Point	109-110 °C [2] [3] [9]	Capillary Melting Point Apparatus
Boiling Point	427.7 ± 33.0 °C (Predicted) [1] [2] [3] [9]	Computational Prediction
Density	1.183 - 1.2 g/cm ³ (Predicted) [1] [2] [3] [10]	Computational Prediction
Flash Point	212.5 ± 25.4 °C [1] [10]	Pensky-Martens Closed-Cup Test
Solubility	Slightly soluble in Chloroform and Methanol [2] [4] [9]	Solubility Testing

Chemical and Computed Properties

These properties are essential for understanding the compound's behavior in various chemical environments and for predicting its pharmacokinetic profile.

Property	Value
pKa	15.60 ± 0.40 (Predicted) [3] [4] [9]
XLogP3	3.0 [8] [11]
Topological Polar Surface Area	68.4 Å ² [8]
Hydrogen Bond Donor Count	1 [8]
Hydrogen Bond Acceptor Count	2 [8]
Rotatable Bond Count	5 [8]

Experimental Protocols

Synthesis of 2-[(Diphenylmethyl)thio]acetamide via Esterification and Ammonolysis

This protocol describes a common method for synthesizing the title compound from 2-[(diphenylmethyl)thio]acetic acid, as detailed in patent literature.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The process involves an initial esterification followed by reaction with ammonia.

1. Materials and Reagents:

- 2-[(diphenylmethyl)thio]acetic acid
- Anhydrous alcohol (e.g., methanol, ethanol, n-butanol)
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (catalyst)
- Ammonia gas or alcoholic ammonia
- Deionized water

- Solvents for extraction and washing (e.g., dichloromethane)

2. Procedure:

- Esterification: Dissolve 2-[(diphenylmethyl)thio]acetic acid in an excess of an appropriate alcohol (e.g., methanol).[12]
- Add a catalytic amount of concentrated sulfuric acid to the solution.[12]
- Reflux the reaction mixture. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to check for the formation of the corresponding ester.[12]
- Once the reaction is complete, distill the excess alcohol from the mixture.[12]
- Ammonolysis: Add fresh methanol to the residue.[12]
- Bubble ammonia gas through the solution at a controlled pressure (e.g., 1.5–2 kg) and temperature (e.g., 25–35 °C).[12][14]
- Stir the reaction mixture until the ammonolysis is complete, which can be monitored by TLC or HPLC.[12]
- Work-up: Add water to the reaction mass to precipitate the crude product.[12]
- Filter the precipitated solid, wash it with water, and dry it to yield **2-[(diphenylmethyl)thio]acetamide**.[12]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **2-[(diphenylmethyl)thio]acetamide**.[12]

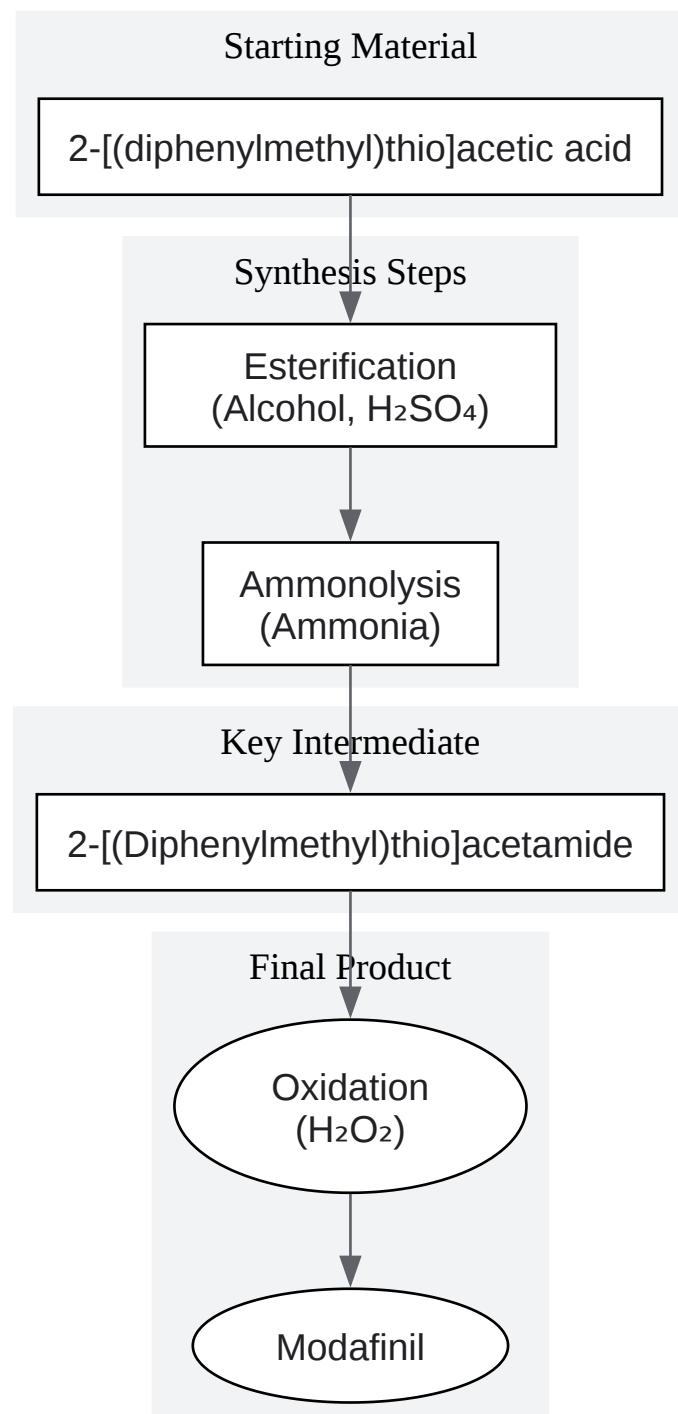
1. Instrumentation and Columns:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Mobile Phase and Conditions:

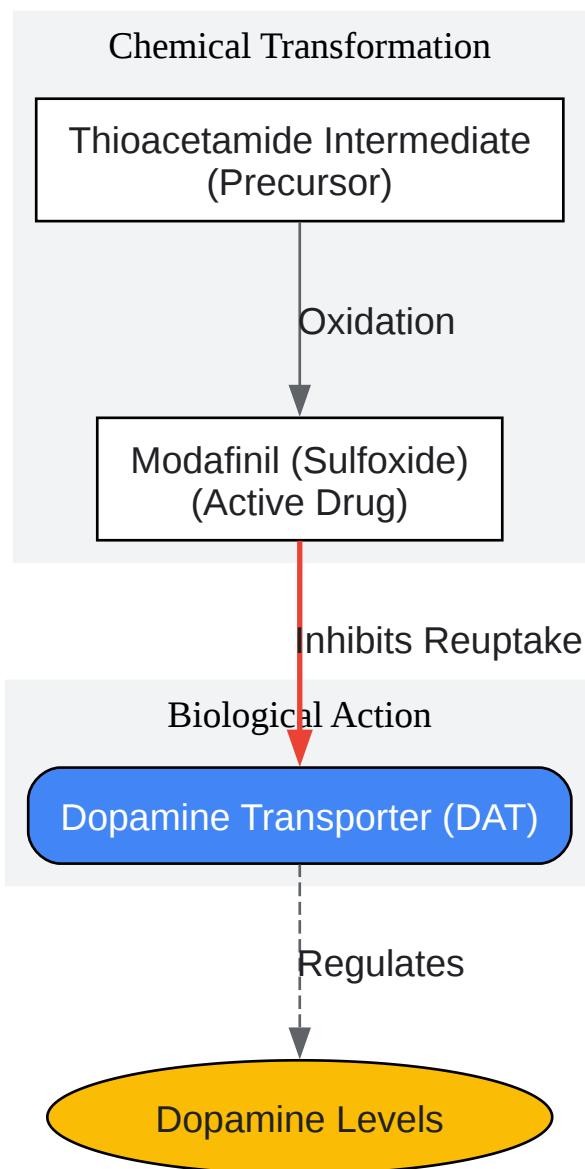
- Mobile Phase: A gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). The exact gradient will depend on the specific method development.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 220 nm
- Injection Volume: 10 µL

3. Sample Preparation:


- Accurately weigh approximately 10 mg of the **2-[(diphenylmethyl)thio]acetamide** sample.
- Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

- Inject the prepared sample into the HPLC system.
- Record the chromatogram and integrate the peak areas.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.


Visualizations: Synthesis and Biological Context

The following diagrams illustrate the synthetic pathway leading to Modafinil and the biological relevance of this transformation.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from the starting acid to Modafinil.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]

- 2. 2-[(Diphenylmethyl)thio]acetamide CAS#: 68524-30-1 [m.chemicalbook.com]
- 3. 2-[(Diphenylmethyl)thio]acetamide Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. 2-[(Diphenylmethyl)thio]acetamide | 68524-30-1 [chemicalbook.com]
- 5. [(Diphenylmethyl)thio]acetamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. 2-(diphenylmethyl thio) acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthonix, Inc > 68524-30-1 | 2-[(Diphenylmethyl)thio]acetamide [synthonix.com]
- 8. Diphenylmethyl Thioacetamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 9. 68524-30-1 CAS MSDS (2-[(Diphenylmethyl)thio]acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. nbinfo.com [nbinfo.com]
- 11. echemi.com [echemi.com]
- 12. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 13. CA2514900A1 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. US20060128812A1 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physicochemical properties of 2-[(Diphenylmethyl)thio]acetamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130414#physicochemical-properties-of-2-diphenylmethyl-thio-acetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com